4-Pentylphenyl 4-pentylbenzoate
Overview
Description
4-Pentylphenyl 4-pentylbenzoate is a chemical compound with the molecular formula C23H30O2. It is known for its use as a nematic liquid crystal, which is a type of liquid crystal that has molecules aligned in parallel but not arranged in a well-defined pattern. This compound is utilized in various optical and electronic applications, particularly in liquid-crystal displays (LCDs) due to its unique alignment properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Pentylphenyl 4-pentylbenzoate can be synthesized through the esterification reaction between 4-pentylbenzoic acid and 4-pentylphenol. The reaction typically involves the use of a dehydrating agent such as sulfuric acid or a catalyst like p-toluenesulfonic acid to facilitate the esterification process. The reaction is carried out under reflux conditions to ensure complete conversion of the reactants to the ester product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of high-purity starting materials and controlled reaction parameters, such as temperature and pressure, are crucial to obtaining a high-quality product. The final product is typically purified through recrystallization or distillation to remove any impurities .
Chemical Reactions Analysis
Types of Reactions
4-Pentylphenyl 4-pentylbenzoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids and phenols.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents such as nitric acid (HNO3) for nitration or bromine (Br2) for bromination are employed.
Major Products Formed
Oxidation: 4-pentylbenzoic acid and 4-pentylphenol.
Reduction: 4-pentylphenyl 4-pentylbenzyl alcohol.
Substitution: Nitro or halogenated derivatives of this compound.
Scientific Research Applications
4-Pentylphenyl 4-pentylbenzoate is extensively used in scientific research due to its unique properties:
Chemistry: It serves as a model compound for studying liquid crystal behavior and alignment properties.
Medicine: Research is ongoing to investigate its use in drug delivery systems due to its ability to form ordered structures.
Industry: Widely used in the production of liquid-crystal displays (LCDs) and other optoelectronic devices
Mechanism of Action
The mechanism of action of 4-pentylphenyl 4-pentylbenzoate in liquid crystal applications involves the alignment of its molecules in a nematic phase. The compound’s molecular structure, with two pentyl chains, allows it to align perpendicularly to the substrate surface, providing the desired optical properties. This alignment is crucial for the functioning of liquid-crystal displays, where the orientation of the molecules affects the passage of light through the display .
Comparison with Similar Compounds
Similar Compounds
4-Pentyl-4’-cyanobiphenyl: Another nematic liquid crystal with similar alignment properties but a different core structure.
4’-Heptyl-4-biphenylcarbonitrile: A liquid crystal with a longer alkyl chain, affecting its melting point and alignment behavior.
Uniqueness
4-Pentylphenyl 4-pentylbenzoate is unique due to its ester linkage and flexible core, which provide a balance between rigidity and flexibility. This balance allows for better alignment and stability in liquid-crystal applications compared to other compounds with more rigid structures .
Properties
IUPAC Name |
(4-pentylphenyl) 4-pentylbenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H30O2/c1-3-5-7-9-19-11-15-21(16-12-19)23(24)25-22-17-13-20(14-18-22)10-8-6-4-2/h11-18H,3-10H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VWDNHTVWLXZZEK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)CCCCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H30O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40995825 | |
Record name | 4-Pentylphenyl 4-pentylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40995825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
338.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
74305-48-9 | |
Record name | 4-Pentylphenyl 4-pentylbenzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=74305-48-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | p-Pentylphenyl p-pentylbenzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074305489 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Pentylphenyl 4-pentylbenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40995825 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | p-pentylphenyl p-pentylbenzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.717 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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